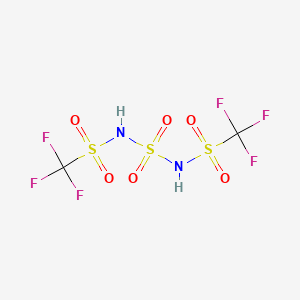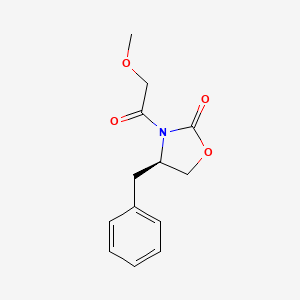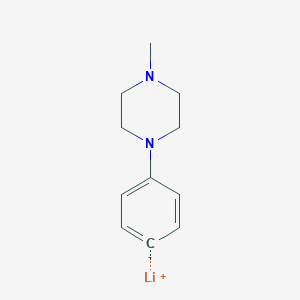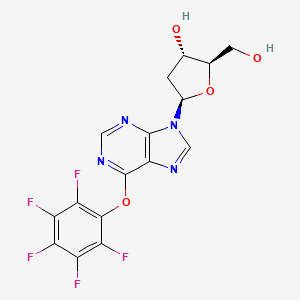
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is a synthetic nucleoside analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pentafluorophenoxy group and the deoxy-beta-D-erythro-pentofuranosyl moiety.
Coupling Reaction: The pentafluorophenoxy group is then coupled with the purine base under specific reaction conditions, often involving a catalyst and a solvent.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentafluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA or RNA analog, which can be used in genetic research and biotechnology.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to various biological effects. The compound may target specific enzymes or pathways involved in DNA replication and repair, making it a valuable tool for studying these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Deoxy-beta-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
- N-(2-Deoxy-beta-D-erythro-pentofuranosyl) formamide
Uniqueness
Compared to similar compounds, 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is unique due to the presence of the pentafluorophenoxy group. This group imparts distinct chemical and biological properties, making the compound particularly useful in specific research applications.
Eigenschaften
CAS-Nummer |
163668-80-2 |
|---|---|
Molekularformel |
C16H11F5N4O4 |
Molekulargewicht |
418.27 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(2,3,4,5,6-pentafluorophenoxy)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C16H11F5N4O4/c17-8-9(18)11(20)14(12(21)10(8)19)29-16-13-15(22-3-23-16)25(4-24-13)7-1-5(27)6(2-26)28-7/h3-7,26-27H,1-2H2/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
QOADHVVCYMEYIM-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



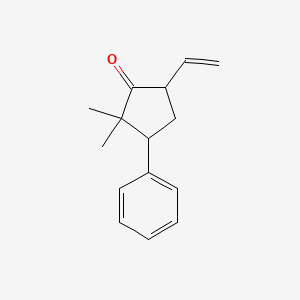
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
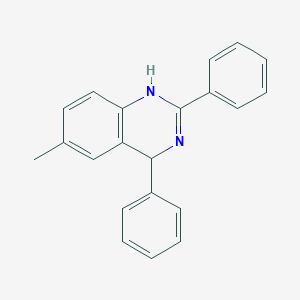
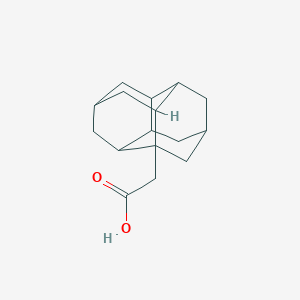
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
